![molecular formula C6H13FO3 B1606535 2-[2-(2-Fluoroethoxy)ethoxy]ethanol CAS No. 373-45-5](/img/structure/B1606535.png)
2-[2-(2-Fluoroethoxy)ethoxy]ethanol
Overview
Description
“2-[2-(2-Fluoroethoxy)ethoxy]ethanol” is a compound with the molecular formula C6H13FO3 . It has a molecular weight of 152.16 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C6H13FO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2
. The Canonical SMILES representation is C(COCCOCCF)O
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 152.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has 7 rotatable bonds . The exact mass is 152.08487243 g/mol , and the monoisotopic mass is also 152.08487243 g/mol . The topological polar surface area is 38.7 Ų .Scientific Research Applications
Polymerization Processes
2-[2-(2-Fluoroethoxy)ethoxy]ethanol finds application in polymerization processes. For instance, it's involved in the polymerization of silane coupling agents like 3-aminopropyltriethoxy silane. This process is significant in creating materials with enhanced physical and chemical properties, often utilized in coatings, adhesives, and composites (Ogasawara et al., 2001).
Thermodynamic and Ultrasonic Studies
This compound is also significant in thermodynamic and ultrasonic studies. Research in this area focuses on understanding the interactions and behaviors of various compounds when mixed with this compound. Such studies are crucial for developing new materials and understanding their properties at different temperatures (Begum et al., 2013).
Catalysis in Ethanol Dehydration
The use of this compound in catalysis, particularly in the dehydration of ethanol, is another area of interest. This process is fundamental in the production of ethylene and other industrial chemicals, making it a crucial aspect of chemical manufacturing (Phung et al., 2014).
Chemical Synthesis
This compound plays a role in chemical synthesis, particularly in the formation of various organic compounds. This includes the synthesis of shrinkage-reducing admixtures for cementitious materials, which is significant in the construction industry (Rong-bing & Jian, 2005).
Adsorption and Decomposition Studies
This compound is also used in studying the adsorption and decomposition of ethanol on supported catalysts. Understanding these processes is vital for the development of efficient catalytic systems in various industrial applications (Gazsi et al., 2011).
Ultrasonic Investigations
Ultrasonic investigations involving this compound help in understanding the effects of various solvents on the properties of water. This research is essential in the field of material science and industrial applications (Sailaja et al., 1996).
Surface Chemistry
In surface chemistry, the study of the decomposition and protonation of surface ethoxys on materials like TiO2 is crucial. This research provides insights into the surface reactions and interactions that are fundamental in material science and nanotechnology (Gamble et al., 1996).
Photophysical and Photochemical Properties
The study of photophysical and photochemical properties of compounds like zinc phthalocyanines bearing fluoro-functionalized substituents is another area where this compound is applied. This research is significant in the field of photodynamic therapy and the development of photosensitive materials (Aktaş et al., 2014).
Novel Material Synthesis
The synthesis of novel materials, such as bis(fluoreno)crownophanes, often involves the use of this compound. This research contributes to the development of new materials with unique properties and applications (Lyapunov et al., 2005).
Biomarker Quantification
In medical and environmental research, this compound is used in the quantification of biomarkers in human urine samples. This is crucial for monitoring exposure to various compounds and understanding their health effects (B'hymer et al., 2003).
Electrochemical Studies
Electrochemical studies involving compounds like 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide also utilize this compound. This research is important for understanding electrochemical reactions and developing new electrochemical sensors and devices (Caram et al., 1994).
Liquid-Liquid Equilibria Studies
Research on liquid-liquid equilibria (LLEs) of systems containing this compound is significant in chemical engineering and process design. This research helps in understanding the phase behavior of mixtures and designing separation processes (Martínez et al., 2000).
Development of Electronic Materials
In the field of electronic materials, the development of alcohol-soluble neutral conjugated polymers for polymer light-emitting diodes (PLEDs) often involves the use of this compound. This research is vital for advancing the technology of light-emitting devices (Huang et al., 2009).
Fluoroether-substituted Phthalocyanines
The synthesis and characterization of fluoroether-substituted phthalocyanines, which have applications in areas like photovoltaics and sensors, also use this compound (GÜrol et al., 2012).
Ethyl Ethanoate Synthesis
The detailed kinetics and mechanism of ethyl ethanoate synthesis over catalysts like Cu/Cr2O3, involving the use of this compound, is crucial for industrial chemical production (Colley et al., 2005).
Spectroscopic Investigations
Spectroscopic investigations of adsorbed ethanol on materials like polycrystalline platinum provide insights into the nature of adsorbed species and their transformation processes. This research is essential in surface science and catalysis (Iwasita & Pastor, 1994).
Mechanism of Action
Target of Action
2-[2-(2-Fluoroethoxy)ethoxy]ethanol is an organic compound . It is primarily used as a solvent and additive in organic synthesis reactions . .
Mode of Action
As a solvent, this compound can dissolve other organic compounds, facilitating their interaction in chemical reactions . As an additive in organic synthesis, it may influence the reaction environment, potentially affecting the rate or outcome of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solvent properties may be affected by temperature and pressure . Its stability and efficacy as a solvent or additive may also be influenced by the presence of other chemicals in the reaction mixture .
properties
IUPAC Name |
2-[2-(2-fluoroethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZYZLZGRCUYIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190756 | |
Record name | Ethanol, 2-(2'-(2''-fluoroethoxy)ethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
373-45-5 | |
Record name | 2-(2-(2-Fluoroethoxy)ethoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(2'-(2''-fluoroethoxy)ethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2-fluoroethoxy)ethoxy]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-(2-FLUOROETHOXY)ETHOXY)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQF9TLC879 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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